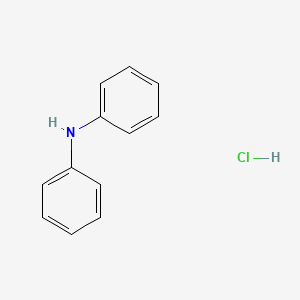

Diphenylamine hydrochloride

Beschreibung

The exact mass of the compound Diphenylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6783. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diphenylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-phenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10,13H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFJSEIUEJBMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060218 | |

| Record name | Benzenamine, N-phenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-67-7 | |

| Record name | Benzenamine, N-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-phenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-phenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD564FD4QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of the diphenylamine reaction for DNA estimation?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diphenylamine reaction, a classic and still relevant colorimetric method for the quantitative estimation of deoxyribonucleic acid (DNA). The document details the core chemical mechanism, comprehensive experimental protocols, and quantitative data presentation to aid researchers in its effective application.

Core Principles and Chemical Mechanism

The diphenylamine assay provides a straightforward method for determining DNA concentration. The fundamental principle lies in the acid-catalyzed reaction of the 2-deoxyribose sugar moiety of DNA with diphenylamine, which results in the formation of a blue-colored complex. The intensity of this color, measured spectrophotometrically, is directly proportional to the concentration of DNA in the sample.[1][2]

The reaction proceeds in two key stages under acidic conditions and heat:

-

Depurination and Conversion of Deoxyribose: Initially, the acidic environment cleaves the glycosidic bonds linking purine bases (adenine and guanine) to the deoxyribose sugar in the DNA backbone.[3] This is followed by the acid-catalyzed conversion of the liberated 2-deoxyribose into the highly reactive intermediate, ω-hydroxylevulinic aldehyde (also known as β-hydroxylevulinic aldehyde).[3][4][5] It is important to note that only the deoxyribose from purine nucleotides reacts in this assay, meaning the resulting value represents half of the total deoxyribose present.[6][7]

-

Color Formation: The ω-hydroxylevulinic aldehyde then reacts with diphenylamine to produce a blue-colored complex.[3][4] While the exact chemical structure of the final blue product is complex and not fully elucidated, the reaction pathway is well-established. The absorbance of this complex is maximal at approximately 595 nm to 600 nm.[4][8]

The specificity of the assay for DNA stems from the fact that the ribose sugar in RNA does not readily undergo the necessary conversion to ω-hydroxylevulinic aldehyde under the conditions of the Dische diphenylamine test.[1][2]

Chemical Reaction Pathway

The following diagram illustrates the key steps in the chemical transformation of deoxyribose and its subsequent reaction with diphenylamine.

Experimental Protocols

The following section provides a detailed, consolidated methodology for performing the diphenylamine assay, compiled from various established protocols.[4][5][6][7] Variations in the protocol are also noted.

Reagent Preparation

-

Standard DNA Solution:

-

Dissolve a known weight of high-quality DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., 5 mM NaOH or saline-sodium citrate buffer) to a stock concentration of 1 mg/mL.[6]

-

Prepare a working standard solution by diluting the stock solution. For example, a 100 µg/mL working solution can be prepared by diluting the stock solution with distilled water.

-

-

Diphenylamine (DPA) Reagent:

-

Standard Preparation: Dissolve 1 g of diphenylamine in 100 mL of glacial acetic acid. Carefully add 2.5 mL of concentrated sulfuric acid. This solution should be prepared fresh.[4][5]

-

Modified Preparation with Acetaldehyde: To enhance sensitivity, a modified reagent can be prepared. Dissolve 1.5 g of diphenylamine in 100 mL of glacial acetic acid and add 1.5 mL of concentrated sulfuric acid. On the day of use, add 0.5 mL of a 1.6% acetaldehyde solution for every 100 mL of the diphenylamine solution.[6] The addition of acetaldehyde can increase the sensitivity of the assay by 3 to 5 times.[9]

-

Assay Procedure

-

Preparation of Standards and Samples:

-

Set up a series of labeled test tubes for the blank, standards, and unknown samples.

-

For the standard curve, pipette increasing volumes of the working standard DNA solution into the respective tubes.

-

Pipette the unknown DNA sample into its designated tube(s).

-

Add distilled water to all standard and unknown tubes to equalize the final volume (e.g., 1 mL or 2 mL).

-

The blank tube should contain only distilled water (or the same buffer as the sample) to the same final volume.

-

-

Reaction:

-

Add a fixed volume of the DPA reagent (e.g., 2 mL or 4 mL) to all tubes, including the blank.

-

Mix the contents of the tubes thoroughly.

-

-

Incubation:

-

Standard Method: Place the tubes in a boiling water bath for 10-15 minutes.[4][5][6]

-

Alternative Incubation: For the acetaldehyde-modified reagent, incubation can be carried out at 30°C for 16-20 hours.[9] A shortened procedure involves incubating at 50°C, which allows for absorbance readings as early as 3 hours after the start of the reaction.

-

-

Measurement:

Experimental Workflow

The following diagram outlines the general workflow for the diphenylamine DNA estimation assay.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Nucleic Acids: DNA extraction and Dische’s Diphenylamine test (Activity) | Biology OER [openlab.citytech.cuny.edu]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. Quantification of unknown DNA by diphenylamine reagent. [vlab.andcollege.du.ac.in]

- 5. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 6. egyankosh.ac.in [egyankosh.ac.in]

- 7. iitg.ac.in [iitg.ac.in]

- 8. Estimation of dna by diphenylamine method | Filo [askfilo.com]

- 9. scribd.com [scribd.com]

The Chemical Properties of Diphenylamine as a Redox Indicator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of diphenylamine when utilized as a redox indicator in titrimetric analysis. It details the underlying mechanisms, experimental protocols, and critical parameters for its effective application in research and development settings.

Introduction to Diphenylamine as a Redox Indicator

Diphenylamine, an aromatic amine with the formula (C₆H₅)₂NH, serves as a crucial internal indicator in redox titrations. Its utility stems from a distinct and sharp color change at a specific electrode potential, signaling the endpoint of the titration. While diphenylamine itself is poorly soluble in water, its indicator solutions are typically prepared in concentrated sulfuric acid. For applications requiring aqueous solutions, sulfonated derivatives such as diphenylamine sulfonate are employed to enhance solubility.

Physicochemical Properties

A summary of the key physicochemical properties of diphenylamine is presented in Table 1. Understanding these properties is essential for the correct preparation and application of the indicator solution.

| Property | Value |

| Molecular Formula | C₁₂H₁₁N |

| Molar Mass | 169.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 53 °C (127 °F; 326 K) |

| Boiling Point | 302 °C (576 °F; 575 K) |

| Solubility in Water | Very low (0.03 g/100 mL) |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, and acetone |

| Standard Redox Potential | +0.76 V |

Redox Titration Mechanism

The function of diphenylamine as a redox indicator is based on its oxidation through a series of steps to a intensely colored compound. The reduced form of the indicator is colorless, while the oxidized form is a deep blue-violet.

The initial and irreversible step in the oxidation process is the formation of a colorless intermediate, N,N'-diphenylbenzidine.[1] This is followed by a reversible oxidation to the final blue-violet quinoidal imine salt, which is responsible for the sharp color change at the endpoint of the titration.

Caption: Oxidation pathway of diphenylamine indicator.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of the diphenylamine indicator solution and its application in a common redox titration.

Preparation of Diphenylamine Indicator Solution

A standard protocol for preparing a diphenylamine indicator solution involves dissolving the solid in concentrated sulfuric acid.

Materials:

-

Diphenylamine

-

Concentrated sulfuric acid (H₂SO₄)

Procedure:

-

Carefully weigh 1.0 g of diphenylamine.

-

Slowly and with caution, dissolve the weighed diphenylamine in 100 mL of concentrated sulfuric acid.[2] The resulting solution should be colorless.[2]

-

Store the solution in a glass-stoppered bottle, protected from light.

Titration of Ferrous (Fe²⁺) Ions with Potassium Dichromate (K₂Cr₂O₇)

This protocol details the estimation of ferrous ions using a standardized potassium dichromate solution with diphenylamine as the internal indicator.[3][4][5]

Materials:

-

Standard potassium dichromate (K₂Cr₂O₇) solution (e.g., 0.1 N)

-

Ferrous ammonium sulfate (Mohr's salt) solution of unknown concentration

-

Dilute sulfuric acid (H₂SO₄)

-

Orthophosphoric acid (H₃PO₄)

-

Diphenylamine indicator solution

Procedure:

Caption: Experimental workflow for the titration of Fe²⁺ with K₂Cr₂O₇.

-

Preparation of the Analyte: Pipette a known volume (e.g., 20 mL) of the ferrous ammonium sulfate solution into a clean conical flask.

-

Acidification: Add approximately 10 mL of dilute sulfuric acid and 5 mL of orthophosphoric acid to the conical flask. The sulfuric acid provides the acidic medium required for the reaction, while the phosphoric acid complexes with the Fe³⁺ ions formed during the titration.[1] This complexation lowers the formal potential of the Fe³⁺/Fe²⁺ couple, preventing the premature oxidation of the indicator and ensuring a sharp endpoint.[1][5]

-

Addition of Indicator: Add 2-3 drops of the prepared diphenylamine indicator solution to the flask.

-

Titration: Titrate the solution with the standard potassium dichromate solution from a burette. The initial color of the solution will be green due to the presence of Cr³⁺ ions.

-

Endpoint Determination: The endpoint is reached when the first persistent blue-violet color appears.[3][6] This indicates that all the Fe²⁺ has been oxidized, and the excess dichromate has oxidized the indicator.

-

Replicates: Repeat the titration at least twice more to ensure concordant results.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the use of diphenylamine as a redox indicator.

| Parameter | Value/Range | Conditions |

| Standard Redox Potential (E⁰) | +0.76 V | In acidic solution |

| Transition Potential Range | +0.73 V to +0.79 V | |

| Color of Reduced Form | Colorless | |

| Color of Oxidized Form | Blue-violet | |

| Indicator Concentration | 1% w/v | In concentrated H₂SO₄ |

Conclusion

Diphenylamine is a reliable and widely used redox indicator, particularly for titrations involving strong oxidizing agents like potassium dichromate. A thorough understanding of its chemical properties, including its redox mechanism and the influence of the reaction medium, is paramount for its successful application. The detailed protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize diphenylamine in their analytical procedures.

References

- 1. kfs.edu.eg [kfs.edu.eg]

- 2. faculty.weber.edu [faculty.weber.edu]

- 3. Estimation of fe(ii) ions by titrating against k2 cr2o7 using internal indicator | DOCX [slideshare.net]

- 4. 1.8 EXPERIMENT-1.7 Estimation of Fe(II) by titrating it with K₂Cr₂O₇ usi.. [askfilo.com]

- 5. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]

- 6. brainly.in [brainly.in]

Solubility Profile of Diphenhydramine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility of diphenhydramine hydrochloride in various organic solvents. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. The information presented herein has been compiled from a thorough review of scientific literature and technical data sheets.

A Note on Nomenclature: The user's original request specified "Diphenylamine hydrochloride." However, extensive research has revealed that the compound of primary interest in pharmaceutical and chemical literature is Diphenhydramine hydrochloride . Diphenylamine and Diphenhydramine are distinct chemical entities. This guide will focus on Diphenhydramine hydrochloride, as it aligns with the vast majority of available solubility data and is a common active pharmaceutical ingredient.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and potential applications. The following tables summarize the available quantitative and qualitative solubility data for diphenhydramine hydrochloride in a range of common organic solvents.

General Solubility of Diphenhydramine Hydrochloride

This table provides a summary of solubility data from various sources. The temperatures for these measurements were not always specified and are generally assumed to be room temperature unless otherwise noted.

| Solvent | Solubility (mg/mL) | Solubility (g/L) | Qualitative Solubility |

| Ethanol | ~30[1], 58[2], 500[3] | 1000[2] | Freely Soluble[4], Soluble |

| Dimethyl Sulfoxide (DMSO) | ~20[1], 58[2] | - | Soluble[1] |

| Dimethylformamide (DMF) | ~10[1] | - | Soluble[1] |

| Acetone | 20[3] | - | Slightly Soluble[2] |

| Chloroform | - | - | Soluble[2] |

| Methanol | - | - | Very Soluble[4] |

| Acetic Acid (100%) | - | - | Very Soluble[4] |

| Diethyl Ether | - | - | Practically Insoluble[4], Very Slightly Soluble[2] |

| Benzene | - | - | Very Slightly Soluble[2] |

| Acetic Anhydride | - | - | Sparingly Soluble[4] |

Temperature-Dependent Solubility of Diphenhydramine Hydrochloride

A key study by Du et al. investigated the solubility of diphenhydramine hydrochloride in four pure organic solvents at various temperatures. While the full dataset from this study is not publicly available, the abstract provides valuable information on the scope of the research.

| Solvents Studied | Temperature Range (K) | Temperature Range (°C) |

| Methanol | 278.15 to 323.15 | 5 to 50 |

| Ethanol | 278.15 to 323.15 | 5 to 50 |

| Acetone | 278.15 to 323.15 | 5 to 50 |

| Ethyl Acetate | 278.15 to 323.15 | 5 to 50 |

| This data is from the study "Correlation and thermodynamic analysis of solubility of diphenhydramine hydrochloride in pure and binary solvents"[5][6][7][8][9][10][11][12]. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound, such as diphenhydramine hydrochloride, in an organic solvent. This method is based on the widely used shake-flask technique.

Objective: To determine the equilibrium solubility of a solid compound in a specific organic solvent at a controlled temperature.

Materials:

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (or other validated analytical method)

-

The solid compound of interest (e.g., Diphenhydramine Hydrochloride)

-

The desired organic solvent(s)

Procedure:

-

Preparation of Solvent: Ensure the organic solvent is of high purity and degassed if necessary.

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Addition of Solvent: Accurately pipette a known volume of the organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The system should be agitated continuously during this time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature changes that could affect solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

Calculation of Solubility: Calculate the solubility of the compound in the organic solvent using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Data Reporting: Report the solubility value along with the specific solvent and the temperature at which the measurement was conducted.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Diphenhydramine hydrochloride [chembk.com]

- 3. Diphenhydramine Hydrochloride - LKT Labs [lktlabs.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Correlation and thermodynamic analysis of solubility of diphenhydramine hydrochloride in pure and binary solvents [inis.iaea.org]

- 7. ThermoML:J. Chem. Thermodyn. 2016, 93, 132-142 [trc.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Characterization of Diphenylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diphenylamine hydrochloride, a compound of interest in various chemical and pharmaceutical research fields. This document details the chemical properties, a standard synthesis protocol, and methods for its thorough characterization.

Introduction

Diphenylamine hydrochloride is the salt formed from the reaction of diphenylamine, a secondary amine, with hydrochloric acid. It is a crystalline solid that is more readily soluble in aqueous solutions than its free base form, diphenylamine. This property makes it suitable for various applications where aqueous solubility is advantageous. While diphenylamine itself is a well-known antioxidant and stabilizer, its hydrochloride salt is often utilized in research settings for its ease of handling and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of diphenylamine and its hydrochloride salt is presented in Table 1. This data is essential for its handling, formulation, and analysis.

Table 1: Physicochemical Properties of Diphenylamine and Diphenylamine Hydrochloride

| Property | Diphenylamine | Diphenylamine Hydrochloride |

| CAS Number | 122-39-4[1] | 537-67-7[2] |

| Molecular Formula | C₁₂H₁₁N[1] | C₁₂H₁₁N·HCl[2] |

| Molecular Weight | 169.22 g/mol [1] | 205.68 g/mol [2] |

| Appearance | Crystals with a floral odor[1] | White crystalline powder[3] |

| Melting Point | 53-54 °C[1] | Turns blue in air[1] |

| Boiling Point | 302 °C[1] | Not applicable |

| Solubility | Insoluble in water; soluble in alcohol, ether, benzene, glacial acetic acid, and carbon disulfide.[1] | Freely soluble in water and alcohol.[1] |

| Density | 1.16 g/cm³[1] | Not available |

Synthesis of Diphenylamine Hydrochloride

The synthesis of diphenylamine hydrochloride is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of diphenylamine acts as a Lewis base, accepting a proton from hydrochloric acid.

Synthesis Workflow

The general workflow for the synthesis and purification of diphenylamine hydrochloride is illustrated in the diagram below.

Experimental Protocol

Materials:

-

Diphenylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous diethyl ether (or another suitable non-polar solvent)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve a known quantity of diphenylamine in a minimal amount of anhydrous diethyl ether in a flask.

-

While stirring, slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the diphenylamine solution. The addition should be done in a fume hood due to the corrosive nature of HCl.

-

A precipitate of diphenylamine hydrochloride will form immediately.

-

Continue stirring for a short period to ensure the reaction goes to completion.

-

Collect the crude product by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting material.

-

For purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.

Characterization of Diphenylamine Hydrochloride

Thorough characterization is crucial to confirm the identity and purity of the synthesized diphenylamine hydrochloride. The following techniques are commonly employed.

Characterization Workflow

The logical workflow for the characterization of the synthesized product is depicted below.

Spectroscopic Characterization

4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Experimental Protocol: A small amount of the dried diphenylamine hydrochloride sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over a suitable range (e.g., 4000-400 cm⁻¹).

-

Expected Data: The spectrum of diphenylamine hydrochloride is expected to show characteristic peaks for N-H stretching of the secondary ammonium salt, C-H stretching of the aromatic rings, and C-N stretching. The broad N-H stretch in the salt will be a key indicator of successful protonation.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule in solution.

-

Experimental Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer.

-

Expected Data:

-

¹H NMR: The spectrum will show signals corresponding to the aromatic protons and a downfield-shifted, broadened signal for the N-H proton due to the positive charge on the nitrogen atom.

-

¹³C NMR: The spectrum will display signals for the carbon atoms of the two phenyl rings. The chemical shifts of the carbons attached to the nitrogen will be affected by the protonation.

-

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Experimental Protocol: The sample is introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI). The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Data: In the positive ion mode, the mass spectrum is expected to show a prominent peak corresponding to the protonated diphenylamine molecule (the free base), [C₁₂H₁₁N + H]⁺, at an m/z of approximately 170.22.

Physical Characterization

4.3.1. Melting Point Determination

The melting point is a useful indicator of the purity of a crystalline solid.

-

Experimental Protocol: The melting point of the dried sample is determined using a standard melting point apparatus.

-

Expected Data: Pure diphenylamine hydrochloride should have a sharp melting point. A broad melting range may indicate the presence of impurities.

4.3.2. Solubility Testing

Confirming the solubility of the synthesized product in water is a simple yet effective way to verify the formation of the hydrochloride salt.

-

Experimental Protocol: A small amount of the synthesized product is added to a test tube containing deionized water and observed for dissolution. This can be compared to the solubility of the starting material, diphenylamine, which is insoluble in water.[1]

-

Expected Data: The synthesized diphenylamine hydrochloride should be freely soluble in water, in contrast to the insoluble diphenylamine starting material.[1]

Conclusion

This technical guide has outlined the synthesis and characterization of diphenylamine hydrochloride. The provided protocols and expected data serve as a valuable resource for researchers and scientists working with this compound. Adherence to these methodologies will ensure the successful synthesis and confident identification of diphenylamine hydrochloride for its intended applications in research and development.

References

Molar Absorptivity of the Diphenylamine-DNA Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diphenylamine assay for DNA quantification, with a focus on the principles, experimental protocols, and the determination of the molar absorptivity of the resulting colored complex. While a standardized molar absorptivity value is not commonly reported in the literature, this guide will detail the methodology to determine it experimentally. The primary application of this colorimetric assay is the quantification of DNA by comparison to a standard curve of known concentrations.

Principle of the Diphenylamine Assay

The diphenylamine assay is a colorimetric method for the quantification of DNA. The reaction relies on the acid-catalyzed hydrolysis of DNA and the subsequent conversion of 2-deoxyribose to a reactive aldehyde, which then reacts with diphenylamine to produce a blue-colored complex.

Under acidic conditions and heat, the glycosidic bonds between purine bases and deoxyribose are broken, liberating the deoxyribose sugar.[1] This process is known as depurination.[1] The released 2-deoxypentose is then converted into the highly reactive ω-hydroxylevulinylaldehyde.[1][2] This aldehyde subsequently reacts with diphenylamine to form a blue-colored complex that exhibits a sharp absorption maximum at approximately 595 nm.[1][2][3][4] The intensity of the blue color is directly proportional to the concentration of deoxyribose, and therefore, to the concentration of DNA.[3]

It is a critical aspect of this assay that only the deoxyribose from purine (adenine and guanine) nucleotides reacts, meaning the resulting color intensity represents about half of the total deoxyribose present in the DNA sample.[1][3][4] However, since the standard DNA used for calibration reacts in the same manner, this allows for accurate determination of the total DNA concentration in an unknown sample.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters and reagent compositions for the diphenylamine assay as cited in various protocols.

Table 1: Key Parameters of the Diphenylamine Assay

| Parameter | Value | Notes |

| Wavelength of Max. Absorbance (λmax) | 595 nm | Some protocols may report 600 nm.[1][2][3][4][5] |

| Incubation Temperature | Boiling Water Bath (~100°C) or 50°C | Boiling for 10-15 minutes is common.[1][2][3] A modified procedure suggests 50°C for 3 hours for a more stable reaction.[6][7] |

| Incubation Time | 10 - 20 minutes | Longer incubation at lower temperatures (e.g., 16-18 hours at room temperature) is also possible.[4][8] |

| Lower Detection Limit | ~3 µg of calf thymus DNA | As reported in a shortened assay procedure.[6][7] |

Table 2: Diphenylamine Reagent Compositions

| Component | Concentration/Amount | Source Protocol |

| Reagent A | ||

| Diphenylamine | 1 g | [2][9] |

| Glacial Acetic Acid | 100 mL | [2][9] |

| Concentrated Sulfuric Acid | 2.5 mL | [2][9] |

| Reagent B | ||

| Diphenylamine | 1.5 g | [3][4] |

| Glacial Acetic Acid | 100 mL | [3][4] |

| Concentrated Sulfuric Acid | 1.5 mL | [3][4] |

| Acetaldehyde Solution (e.g., 1.6%) | 0.5 mL per 100 mL of diphenylamine solution | [3][4] |

| Reagent C (Dische) | ||

| Diphenylamine | 10 g | [8] |

| Concentrated Sulfuric Acid | 25 mL | [8] |

| Glacial Acetic Acid | Made up to 1 L | [8] |

Experimental Protocols

The following is a generalized, detailed methodology for the determination of DNA concentration using the diphenylamine assay. This protocol is a synthesis of several cited methods.[2][3][4][9]

Reagents and Materials

-

Standard DNA Solution: A stock solution of known concentration (e.g., 0.25 mg/mL or 1 mg/mL) of high-quality DNA (e.g., calf thymus DNA) in a suitable buffer like saline-sodium citrate (SSC) or 1N perchloric acid.[2][3][4]

-

Unknown DNA Sample: The sample to be quantified, dissolved in the same buffer as the standard.

-

Diphenylamine Reagent: Prepared according to one of the formulations in Table 2. It is recommended to prepare this reagent fresh or store it in a dark container at 2-8°C.[3][9]

-

Buffer: Saline-sodium citrate (SSC) buffer (e.g., 0.15 M NaCl, 0.015 M sodium citrate, pH 7.0) or distilled water to adjust volumes.[3][9]

-

Glass test tubes, pipettes, and a spectrophotometer.

-

A boiling water bath or a heating block/incubator.

Assay Procedure

-

Preparation of Standard Curve:

-

Label a series of test tubes for the blank and standards.

-

Pipette increasing volumes of the standard DNA solution into the respective tubes to create a range of concentrations (e.g., 50-500 µg/mL).[3]

-

Add buffer to each tube to bring the total volume to a consistent level (e.g., 1 mL or 2 mL).[3][9]

-

The blank tube should contain only the buffer (no DNA).[9]

-

-

Preparation of Unknown Sample:

-

In separate labeled test tubes, add a specific volume of the unknown DNA sample.

-

Adjust the volume with buffer to match the total volume of the standard tubes.

-

-

Reaction:

-

Add a defined volume of the diphenylamine reagent to all tubes (blank, standards, and unknown). A common ratio is 2 volumes of reagent for every 1 volume of sample (e.g., 4 mL of reagent to 2 mL of sample).[3]

-

Mix the contents of the tubes thoroughly.

-

Incubate all tubes in a boiling water bath for 10-15 minutes.[2][3][9] A blue color will develop in the presence of DNA.

-

After incubation, cool the tubes to room temperature, for instance, in an ice bath.[10]

-

-

Measurement:

-

Data Analysis:

Determination of Molar Absorptivity

The molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly a substance absorbs light at a particular wavelength. It is a constant for a given substance in a specific solvent at a defined wavelength. According to the Beer-Lambert law, Absorbance (A) = εbc, where 'b' is the path length of the cuvette (typically 1 cm) and 'c' is the molar concentration of the absorbing species.

Procedure for Calculating Molar Absorptivity:

-

Calculate the Molar Concentration of Deoxyribose:

-

The average molecular weight of a deoxynucleotide monophosphate is approximately 330 g/mol .

-

Since only purines react, the effective concentration for the reaction is half the total DNA concentration.

-

For each point on your standard curve, convert the DNA concentration from µg/mL to moles of reactive deoxyribose per liter.

-

-

Calculate Molar Absorptivity (ε):

-

The slope of the standard curve (Absorbance vs. Molar Concentration) is equal to ε × b (molar absorptivity multiplied by the path length).

-

If the path length (b) is 1 cm, the slope of the line is the molar absorptivity in units of M⁻¹cm⁻¹.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for DNA quantification using the diphenylamine assay.

References

- 1. Quantification of unknown DNA by diphenylamine reagent. [vlab.andcollege.du.ac.in]

- 2. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 3. egyankosh.ac.in [egyankosh.ac.in]

- 4. iitg.ac.in [iitg.ac.in]

- 5. A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. [PDF] A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid. | Semantic Scholar [semanticscholar.org]

- 8. A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. blog.addgene.org [blog.addgene.org]

- 10. researchgate.net [researchgate.net]

The Antioxidant Potential of Diphenylamine and its Derivatives: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylamine (DPA) and its derivatives represent a significant class of synthetic antioxidants with broad industrial and potential therapeutic applications. Their ability to mitigate oxidative stress is primarily attributed to their free radical scavenging capabilities. This technical guide provides an in-depth exploration of the in-vitro antioxidant properties of diphenylamine and its derivatives, summarizing key quantitative data, detailing experimental protocols for common antioxidant assays, and visualizing the underlying mechanisms and workflows.

Introduction to Diphenylamine and its Antioxidant Properties

Diphenylamine is an aromatic amine consisting of an amine group attached to two phenyl groups.[1] While colorless in its pure form, commercial samples often appear yellow due to oxidation.[1] Its antioxidant properties are widely utilized in various industries, including as a stabilizer in smokeless powder, an anti-scald agent for apples, and as an antioxidant in lubricants and rubber products.[1] The core of its antioxidant activity lies in the ability of the secondary amine to donate a hydrogen atom to neutralize free radicals.[2][3] This guide will delve into the mechanisms, quantitative evaluation, and structure-activity relationships that govern the antioxidant capacity of DPA and its derivatives in vitro.

Mechanisms of Antioxidant Action

The primary antioxidant mechanism of diphenylamine and its derivatives is through free radical scavenging.[4][5] This process involves the donation of a hydrogen atom from the N-H group to a free radical (R•), thereby terminating the radical chain reaction. The resulting diphenylamino radical (Ph2N•) is relatively stable due to resonance delocalization of the unpaired electron across the aromatic rings, which prevents it from initiating new radical chains.[4]

Beyond direct radical scavenging, diphenylamine can also inhibit the initial stages of oxidation by interacting with components that are prone to generating initial free radicals.[4] Furthermore, it can deactivate metal ions that act as catalysts in oxidation reactions by forming a protective film on the metal surface.[4]

At a cellular level, some antioxidant compounds exert their effects by modulating signaling pathways involved in the endogenous antioxidant response. The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1 - Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a critical signaling cascade that regulates the expression of numerous antioxidant and detoxification genes.[6][7][8][9] Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of cytoprotective genes.[8][10] While the direct modulation of the Nrf2 pathway by diphenylamine itself is not extensively documented in the readily available literature, it represents a plausible and important area for future investigation for its derivatives.

Figure 1: Free radical scavenging mechanism of diphenylamine.

Figure 2: The Keap1-Nrf2-ARE signaling pathway.

In Vitro Antioxidant Assays: Methodologies and Data

A variety of in vitro assays are employed to quantify the antioxidant activity of diphenylamine and its derivatives. These assays are based on different chemical principles, including hydrogen atom transfer (HAT) and single electron transfer (SET).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used and straightforward method to assess the radical scavenging activity of antioxidants.[11][12] DPPH is a stable free radical that exhibits a deep violet color in solution, with a maximum absorbance around 517 nm.[13][14] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[11] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Experimental Protocol:

-

Preparation of DPPH solution: A stock solution of DPPH (e.g., 2 x 10⁻⁴ M) is prepared in a suitable solvent like methanol.[13]

-

Preparation of test samples: Stock solutions of diphenylamine derivatives are prepared at various concentrations.[15]

-

Reaction: A small volume of the test sample solution (e.g., 0.2 mL) is added to a larger volume of the DPPH solution (e.g., 1.8 mL).[13]

-

Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[13]

-

Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[13][14]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is often determined.[15]

Table 1: DPPH Radical Scavenging Activity of Selected Diphenylamine Derivatives

| Compound | IC50 (µg/mL) | Reference |

| 4-Aminodiphenylamine | - (87% inhibition at test concentration) | [13] |

| Derivative 3 (unspecified) | - (>80% inhibition at test concentration) | [13] |

| Derivative 5 (unspecified) | - (>80% inhibition at test concentration) | [13] |

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for determining antioxidant activity. The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate.[13] This radical has a characteristic blue-green color with a maximum absorbance at around 734 nm. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a decrease in absorbance.

Experimental Protocol:

-

Generation of ABTS•+: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[13]

-

Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: A small aliquot of the test sample is added to the diluted ABTS•+ solution.

-

Incubation: The mixture is incubated for a specific time (e.g., 6 minutes).

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[16][17] The reduction is monitored by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[17][18][19]

Experimental Protocol:

-

Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[19][20]

-

Reaction: The FRAP reagent is mixed with the test sample.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).[16]

-

Measurement: The absorbance of the colored product is measured at 593 nm.[18][19]

-

Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a standard antioxidant (e.g., ascorbic acid or Trolox).

Lipid Peroxidation Inhibition Assay (TBARS Method)

Lipid peroxidation is a key process in cellular injury, and its inhibition is a crucial aspect of antioxidant activity. The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure lipid peroxidation.[2] Malondialdehyde (MDA), a major end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically at around 532 nm.[18]

Experimental Protocol:

-

Induction of lipid peroxidation: A lipid-rich system, such as a tissue homogenate or a liposome suspension, is incubated with an oxidizing agent (e.g., Fe²⁺-ascorbate) in the presence and absence of the test compound.

-

Reaction with TBA: After incubation, a solution of TBA in an acidic medium is added to the reaction mixture.

-

Heating: The mixture is heated in a water bath (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA.

-

Measurement: After cooling, the absorbance of the pink-colored supernatant is measured at 532 nm.

-

Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control.

It is important to note that while diphenylamine can inhibit the formation of TBARS, it may also promote the formation of lipid hydroperoxides, highlighting the importance of using multiple assays to assess antioxidant activity comprehensively.[2][3]

Figure 3: General experimental workflow for the DPPH assay.

Structure-Activity Relationships (SAR)

The antioxidant activity of diphenylamine derivatives is significantly influenced by their molecular structure. Key SAR observations include:

-

The Secondary Amine (N-H) Group: The presence of the N-H group is crucial for the radical scavenging activity, as it is the primary site of hydrogen donation.[2][3]

-

Substituents on the Aromatic Rings: The nature and position of substituents on the phenyl rings can modulate the antioxidant activity.

-

Electron-donating groups (EDGs) , such as alkyl or methoxy groups, can increase the electron density on the nitrogen atom, weakening the N-H bond and facilitating hydrogen donation. This generally enhances the antioxidant activity.[21]

-

Electron-withdrawing groups (EWGs) , such as nitro groups, can decrease the electron density on the nitrogen, strengthening the N-H bond and potentially reducing the radical scavenging activity.

-

-

Steric Hindrance: Bulky substituents near the amine group can sterically hinder the approach of free radicals, which may either decrease the reaction rate or, in some cases, increase the stability of the resulting aminyl radical.

A study using machine learning to analyze the structure-activity relationship of 96 diphenylamine derivatives found that the bond dissociation energy (BDE) of the N-H bond is a key descriptor of antioxidant activity, with lower BDE values correlating with higher activity.[21]

Conclusion

Diphenylamine and its derivatives are potent antioxidants that primarily function through a free radical scavenging mechanism involving hydrogen atom donation from the secondary amine group. Their in vitro antioxidant activity can be effectively evaluated using a battery of assays, including DPPH, ABTS, FRAP, and lipid peroxidation inhibition methods. The structure-activity relationship studies reveal that the N-H bond is central to their function, and its reactivity can be fine-tuned by the introduction of various substituents on the aromatic rings. This technical guide provides a foundational understanding for researchers and professionals in drug development to explore and harness the antioxidant potential of this versatile class of compounds. Further research into the interaction of diphenylamine derivatives with cellular antioxidant pathways, such as the Keap1-Nrf2 system, will be crucial in elucidating their full therapeutic potential.

References

- 1. Diphenylamine - Wikipedia [en.wikipedia.org]

- 2. Diphenylamine: an unusual antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. role|diphenylamine|lubricant antioxidant-Hosea Chem [hoseachem.com]

- 5. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]

- 8. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights [mdpi.com]

- 15. In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 3.3. In Vitro Antioxidant Activity [bio-protocol.org]

- 20. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Diphenylamine Hydrochloride: A Technical Guide for Researchers

CAS Number: 537-67-7 Molecular Weight: 205.69 g/mol [1]

This technical guide provides an in-depth overview of Diphenylamine hydrochloride, a compound with significant applications in analytical and organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, experimental applications, and underlying mechanisms.

Core Properties and Specifications

Diphenylamine hydrochloride is a salt of diphenylamine, presenting as a white to off-white crystalline solid. Its hydrochloride form enhances its solubility in aqueous solutions. Key quantitative data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 537-67-7 | [1] |

| Molecular Formula | C₁₂H₁₁N·HCl | |

| Molecular Weight | 205.69 g/mol | [1] |

| Appearance | White to Almost white powder to crystal | TCI America |

| Purity | >99.0% (HPLC) | TCI America |

| Synonyms | N-Phenylaniline hydrochloride, Diphenylammonium chloride | [2] |

Key Experimental Applications

Diphenylamine hydrochloride and its parent compound, diphenylamine, are utilized in several key experimental protocols within the research laboratory. The primary applications include the colorimetric determination of DNA and its use as a redox indicator.

The Dische Diphenylamine Test for DNA Quantification

The Dische diphenylamine test is a classic method for the detection and quantification of DNA.[3][4][5] The reaction relies on the acid-catalyzed conversion of deoxyribose to a molecule that reacts with diphenylamine to produce a blue-colored complex.[3][4][5] The intensity of the blue color is directly proportional to the DNA concentration.[4][5] This test is specific for DNA as it does not react with the ribose sugar found in RNA, which instead produces a greenish color.[4]

-

Reagent Preparation: The Dische's diphenylamine reagent is prepared by dissolving diphenylamine in a mixture of glacial acetic acid and concentrated sulfuric acid.[3]

-

Sample Preparation: Suspend the extracted DNA sample in distilled water. Prepare a series of standards with known DNA concentrations and a blank tube containing only distilled water.[4]

-

Reaction: Add 2 ml of the Dische's diphenylamine reagent to each sample, standard, and blank tube and mix thoroughly.[4][5]

-

Incubation: Place the tubes in a boiling water bath for 10 minutes to facilitate the color development.[4][5] A modified protocol suggests incubating at 50°C for at least 3 hours to hasten and stabilize the reaction.[6]

-

Quantification: After cooling to room temperature, measure the absorbance of the solutions at 595 nm using a spectrophotometer. The concentration of DNA in the samples can be determined by comparing their absorbance to the standard curve.[7]

Use as a Redox Indicator

Diphenylamine is a widely used redox indicator, particularly in titrations involving strong oxidizing agents like potassium dichromate and ceric sulfate.[8][9] The color change is dependent on the change in the redox potential of the system.[8] In the presence of an oxidizing agent, diphenylamine undergoes oxidation to form a colorless intermediate, diphenylbenzidine, which is then further oxidized to diphenylbenzidine violet, indicating the endpoint of the titration.[8]

-

Indicator Preparation: A typical indicator solution is prepared by dissolving 0.2g of the sodium salt of diphenylamine-p-sulphonic acid in 100 ml of water.[10] For diphenylamine itself, it is often dissolved in concentrated sulfuric acid.

-

Titration Procedure (e.g., Fe²⁺ with K₂Cr₂O₇):

-

To the ferrous salt solution, add dilute sulfuric acid and phosphoric acid. Phosphoric acid is crucial as it forms a colorless complex with the ferric ions produced, preventing their yellow color from interfering with the endpoint detection and lowering the redox potential of the Fe³⁺/Fe²⁺ system.[8]

-

Add a few drops of the diphenylamine indicator solution.

-

Titrate with a standard solution of potassium dichromate.

-

The endpoint is reached when the solution turns from a green color (due to Cr³⁺ ions) to a violet-blue.[11]

-

Application in Nitrate Detection

Diphenylamine is also utilized in a qualitative test for the presence of nitrates.[12] In an acidic medium (concentrated sulfuric acid), nitrates will oxidize diphenylamine, resulting in a deep blue color.[11] This test is commonly used as a rapid screening method for nitrates in water, forage, and other agricultural samples.[12][13]

Mechanism of Action and Signaling Pathways

While diphenylamine has been noted as an antihyperglycemic agent in animal studies and as an uncoupler of oxidative phosphorylation in mitochondria, which leads to a decrease in hepatic ATP levels, detailed signaling pathways akin to those elucidated for pharmaceutical drugs are not extensively documented in the available literature.[2] Its primary and well-characterized roles in a research context are as a chemical reagent in the analytical assays described above. One source mentions that Diphenylamine hydrochloride is an antagonist of the histamine H1 receptor, though this is not its most commonly cited function in research applications.[1]

Conclusion

Diphenylamine hydrochloride is a valuable chemical reagent for researchers and scientists. Its utility in the well-established Dische diphenylamine test for DNA quantification and as a reliable redox indicator in various titrations makes it a staple in many analytical laboratories. While its biological activities are noted, its application as a pharmacological tool with well-defined signaling pathways is less characterized. The experimental protocols provided in this guide offer a solid foundation for the practical application of this compound in a research setting.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dische test - Wikipedia [en.wikipedia.org]

- 4. Nucleic Acids: DNA extraction and Dische’s Diphenylamine test (Activity) | General Biology Lab Manual Using Climate Change Modules [bioclimate.commons.gc.cuny.edu]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. berthold.com [berthold.com]

- 8. kfs.edu.eg [kfs.edu.eg]

- 9. scienceinfo.com [scienceinfo.com]

- 10. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]

- 11. brainly.in [brainly.in]

- 12. Qualitative Nitrate Detection for Toxicity Potential | MU Extension [extension.missouri.edu]

- 13. Comparison of four methods for forage nitrate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Diphenylamine Reagent

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety precautions required for the handling of diphenylamine in a laboratory setting. Adherence to these protocols is essential to mitigate risks and ensure a safe working environment. Diphenylamine, while a valuable reagent in various applications including antioxidant formulations, dye manufacturing, and as a stabilizer for explosives, presents significant health and environmental hazards.[1][2][3]

Hazard Identification and Toxicity

Diphenylamine is classified as a hazardous substance and poses multiple risks upon exposure. It is toxic if swallowed, inhaled, or comes into contact with skin.[4][5][6][7][8][9] Prolonged or repeated exposure may lead to significant organ damage, particularly affecting the liver, kidneys, and bladder.[1][4][10] It is also a skin and eye irritant.[1] Furthermore, diphenylamine is very toxic to aquatic life with long-lasting effects.[4][6][7]

Health Effects Summary

-

Acute Effects: Inhalation, ingestion, or skin absorption can lead to irritation of mucous membranes, cyanosis (a bluish discoloration of the skin), respiratory depression, and methemoglobinemia.[11]

-

Chronic Effects: Long-term exposure may result in damage to the kidneys (polycystic kidneys), liver, and bladder.[1][12] There are concerns that it may be a possible mutagen and teratogen.[11]

-

Carcinogenicity: The carcinogenic potential of diphenylamine is not fully established and requires further testing.[1][5]

Quantitative Data

For a clear understanding of its physical and toxicological properties, the following data has been summarized.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N | [5][12][13] |

| Molecular Weight | 169.2 g/mol | [12][13][14][15] |

| Appearance | Colorless to beige/tan crystalline solid | [1][12][14] |

| Odor | Pleasant, floral | [12][14] |

| Melting Point | 53-54°C (127-129°F) | [11][12][14][16] |

| Boiling Point | 302°C (576°F) | [11][12][14][16] |

| Flash Point | 153°C (307°F) | [11][12][14][16] |

| Autoignition Temperature | 634°C (1173°F) | [11][12] |

| Vapor Pressure | 1 mmHg @ 108.3°C (227°F) | [12][14][16] |

| Vapor Density | 5.82 (Air = 1) | [12][15][16] |

| Specific Gravity | 1.16 | [12][14][15] |

| Water Solubility | Insoluble (0.03%) | [10][11][14] |

Exposure Limits and Toxicity Data

| Parameter | Value | Source |

| NIOSH REL (TWA) | 10 mg/m³ (10-hour workshift) | [1][14] |

| ACGIH TLV (TWA) | 10 mg/m³ (8-hour workshift) | [1][17] |

| Oral LD50 (Rat) | 1120 mg/kg | [11][17] |

| ATE (Oral) | 100 mg/kg | [13] |

| ATE (Dermal) | 300 mg/kg | [13] |

| ATE (Inhalation, dust/mist) | >0.5 mg/l/4h | [13] |

| LC50 (Fathead Minnow, 96h) | 3.79 mg/l | [7] |

| EC50 (Daphnia magna, 48h) | 0.27 - 0.36 mg/l | [7] |

TWA: Time-Weighted Average; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; LD50: Lethal Dose, 50%; ATE: Acute Toxicity Estimate; LC50: Lethal Concentration, 50%; EC50: Effective Concentration, 50%.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure laboratory safety.

Engineering Controls

The primary method for controlling exposure is through robust engineering controls.

-

Ventilation: Always handle diphenylamine in a well-ventilated area.[2][4] Use of a laboratory fume hood or local exhaust ventilation is required to keep airborne concentrations below the recommended exposure limits.[1][12][13]

-

Enclosure: For procedures with a higher risk of dust or aerosol generation, enclosed operations should be considered.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling diphenylamine.[2]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[4] Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[5]

-

Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles.[13][18] A face shield should be worn in situations with a high risk of splashing or dust generation.[1]

-

Skin and Body Protection: A lab coat or a chemical-resistant suit is required to prevent skin contact.[1][5] All protective clothing should be removed before leaving the work area.[1]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below the occupational exposure limits, a NIOSH-approved respirator with a particulate filter (P3 for dust) should be used.[13] Respirator use must be part of a formal respiratory protection program.[1]

Caption: PPE selection workflow for handling diphenylamine.

Hygiene Practices

-

Do not eat, drink, or smoke in areas where diphenylamine is handled or stored.[1][4][9]

-

Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1][4]

-

Contaminated work clothing should not be taken home and should be laundered by trained personnel.[1]

Storage Requirements

-

Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[1][11][18]

-

Keep containers tightly closed to prevent contamination and exposure.[1][11]

-

Store locked up or in an area accessible only to authorized personnel.[4]

-

Incompatibilities: Diphenylamine must be stored separately from strong oxidizing agents (peroxides, nitrates, etc.), strong acids, hexachloromelamine, and trichloromelamine to prevent violent reactions.[1][11]

Experimental Protocols: Spill and Emergency Procedures

Spill Response

Prompt and correct response to a spill is critical to prevent exposure and environmental contamination.

-

Evacuation: Immediately evacuate all non-essential personnel from the spill area.[1]

-

Ventilation: Ensure the area is well-ventilated.

-

Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks).[1][16]

-

Containment: For solid spills, dampen the material with 60-70% ethanol to reduce dust.[16] Collect the material using a scoop or wet method; avoid dry sweeping which can generate dust.[1] Place the collected material into a sealed, labeled container for hazardous waste disposal.[1][11]

-

Decontamination: After the material is collected, wash the spill area thoroughly with soap and water.[16]

-

Waste Disposal: Dispose of contaminated materials and absorbents as hazardous waste in accordance with local, state, and federal regulations.[1]

Caption: Decision workflow for diphenylamine spill response.

First Aid Measures

Immediate first aid is crucial in the event of an exposure.[5] Always seek medical attention after an exposure incident.

-

Inhalation: Remove the individual to fresh air.[1][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][13]

-

Skin Contact: Immediately remove all contaminated clothing.[1][13] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][5]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11][13] Never give anything by mouth to an unconscious person.[5] Call a poison control center or physician immediately.[4][6][13]

Emergency shower and eyewash stations must be readily available in the immediate work area.[1]

Disposal Considerations

Diphenylamine and its containers must be disposed of as hazardous waste.[5] Do not allow the chemical to enter drains or waterways.[13] All disposal practices must comply with federal, state, and local environmental regulations.[1] It is the responsibility of the waste generator to properly classify and dispose of the material.[7]

References

- 1. nj.gov [nj.gov]

- 2. rubberelectroless.com [rubberelectroless.com]

- 3. lanxess.com [lanxess.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. lobachemie.com [lobachemie.com]

- 7. fishersci.com [fishersci.com]

- 8. Diphenylamine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 9. media.laballey.com [media.laballey.com]

- 10. Diphenylamine - Wikipedia [en.wikipedia.org]

- 11. archpdfs.lps.org [archpdfs.lps.org]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Diphenylamine [cdc.gov]

- 15. DIPHENYLAMINE | Occupational Safety and Health Administration [osha.gov]

- 16. DIPHENYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. animalrange.montana.edu [animalrange.montana.edu]

- 18. sirchie.com [sirchie.com]

The Dische Diphenylamine Reaction for Deoxyribose: A Technical Guide

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

The Dische diphenylamine reaction, a cornerstone of nucleic acid research for decades, provides a reliable colorimetric method for the specific detection and quantification of deoxyribose, the sugar moiety of deoxyribonucleic acid (DNA). First described by Zacharias Dische in 1930, this reaction has been instrumental in the fields of biochemistry and molecular biology.[1] Later modifications, notably by Burton in 1956, enhanced the sensitivity and reduced interference, further solidifying its utility.[2][3][4] This technical guide provides an in-depth exploration of the Dische diphenylamine reaction, including its historical context, underlying chemical principles, detailed experimental protocols, and quantitative data for its application in research and drug development.

Core Principles of the Reaction

The Dische diphenylamine reaction is a specific test for 2-deoxypentoses.[5] The reaction proceeds in two main stages under acidic conditions. First, the acid hydrolyzes the glycosidic bonds, specifically the labile bonds between purine bases and deoxyribose in DNA. This is followed by the acid-catalyzed conversion of the liberated deoxyribose into the highly reactive intermediate, ω-hydroxylevulinyl aldehyde. In the second stage, this aldehyde reacts with diphenylamine to produce a blue-colored complex.[6] The intensity of this blue color is directly proportional to the concentration of deoxyribose and, by extension, the amount of DNA present in the sample. The reaction is highly specific for deoxyribose, as the 2'-hydroxyl group in ribose (the sugar in RNA) prevents the formation of the necessary aldehyde intermediate.[1][7][8][9]

Quantitative Data

The following tables summarize the key quantitative parameters of the Dische diphenylamine reaction.

Table 1: Spectrophotometric Properties

| Parameter | Value | Notes |

| Absorption Maximum (λmax) | 595 - 600 nm | The precise maximum may vary slightly depending on the specific protocol and instrumentation. |

| Linear Range (Burton's Method) | 0.15 - 0.75 mg/mL | The assay shows a linear response in this concentration range of calf thymus DNA. The response begins to plateau at approximately 0.90 mg/mL.[10] |

Table 2: Reported Sensitivity

| Method | Relative Sensitivity | Key Features |

| Original Dische Method | Base | Requires heating at 100°C for a short duration. |

| Burton's Modification | 3-5 times greater than Dische's | Involves the addition of acetaldehyde and incubation at a lower temperature for a longer period, resulting in a more intense color development.[2][3] |

| Shortened Incubation Method | Detects as little as 3 µg of DNA | A modification of Burton's method with incubation at 50°C for 3 hours.[11] |

Experimental Protocols

Two primary protocols are detailed below: the original Dische method and the more sensitive Burton modification.

Protocol 1: Original Dische Diphenylamine Reaction

This protocol is based on the classical method for the qualitative and semi-quantitative detection of DNA.

Reagents:

-

Dische's Diphenylamine Reagent:

-

Dissolve 1 g of diphenylamine in 100 mL of glacial acetic acid.

-

Add 2.75 mL of concentrated sulfuric acid.

-

This reagent should be prepared fresh.

-

Procedure:

-

To 1 mL of the DNA sample, add 2 mL of the Dische's diphenylamine reagent.

-

Mix the solution thoroughly.

-

Heat the mixture in a boiling water bath for 10 minutes.

-

Cool the tubes in an ice bath.

-

Measure the absorbance of the solution at 595 nm using a spectrophotometer. The blank should be prepared using the same procedure with 1 mL of the solvent used for the DNA sample.

Protocol 2: Burton's Modified Diphenylamine Reaction

This modified protocol offers significantly higher sensitivity and is suitable for quantitative applications.

Reagents:

-

Diphenylamine Stock Solution:

-

Dissolve 1.5 g of diphenylamine in 100 mL of glacial acetic acid.

-

Add 1.5 mL of concentrated sulfuric acid.

-

Store this solution in the dark.

-

-

Aqueous Acetaldehyde Solution (16 mg/mL):

-

This solution should be prepared fresh on the day of use.

-

-

Working Reagent:

-

On the day of the experiment, add 0.1 mL of the aqueous acetaldehyde solution to every 20 mL of the diphenylamine stock solution required.

-

Procedure:

-

To 2 mL of the DNA sample, add 4 mL of the working diphenylamine reagent.

-

Mix the solution thoroughly.

-

Incubate the mixture at 30°C for 16-20 hours in the dark.

-

Measure the absorbance of the solution at 600 nm. A blank containing the solvent of the DNA sample should be run in parallel.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical logic and experimental workflow of the Dische diphenylamine reaction.

Caption: Chemical logic of the Dische diphenylamine reaction.

Caption: General experimental workflow for the Dische reaction.

Interfering Substances

While the Dische reaction is highly specific for deoxyribose, certain substances can interfere with the assay, leading to inaccurate results.

-